5,6-Diamino-2-phenylpyrimidin-4(3H)-one
5,6-Diamino-2-phenylpyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
61595-45-7
VCID:
VC21343176
InChI:
InChI=1S/C10H10N4O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H3,12,13,14,15)
SMILES:
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)N
Molecular Formula:
C10H10N4O
Molecular Weight:
202.21 g/mol
5,6-Diamino-2-phenylpyrimidin-4(3H)-one
CAS No.: 61595-45-7
Cat. No.: VC21343176
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61595-45-7 |
|---|---|
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 4,5-diamino-2-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H10N4O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H3,12,13,14,15) |
| Standard InChI Key | PSWVDOCXVLXVRS-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)N)N |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator